3-(2,6-Dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone is a chemical compound identified through high-throughput screening for its potential in inducing myeloid differentiation. [] While its exact source in nature remains unclear from the provided abstracts, its core structure suggests it may belong to the quinazolinone class of compounds. Quinazolinones are a group of heterocyclic compounds that have shown diverse biological activities and are frequently investigated in medicinal chemistry. [] The compound demonstrates potential as a lead compound for developing novel differentiation therapies for diseases like acute myeloid leukemia (AML). []
3-(2,6-Dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been identified as a potent inducer of CCAAT/enhancer binding protein α (C/EBPα). [] C/EBPα is a transcription factor crucial for inducing granulocytic differentiation, and its activity is often disrupted in human myeloid leukemias. [] This suggests the compound's mechanism of action involves the restoration of C/EBPα expression and/or activity, leading to myeloid differentiation and subsequent apoptosis of leukemic cells. []
The primary application of 3-(2,6-dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone, as identified in the abstracts, is its potential use as a lead compound for developing novel differentiation therapies. [] Studies have shown that this compound can induce morphological and functional differentiation in leukemia cell lines and primary blast cells isolated from human patients with AML. [] It also induced massive apoptosis in these cells. [] These findings suggest its potential in treating AML by promoting the differentiation of leukemic cells and potentially inhibiting their proliferation.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2